

# Why did the Padsevonil Phase 2b study not meet its primary endpoints?

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## Padsevonil Phase 2b (ARISE) Study: A Technical Troubleshooting Guide

BRUSSELS, Belgium - The Phase 2b ARISE clinical trial investigating the efficacy and safety of **padsevonil** in adults with drug-resistant focal-onset seizures did not meet its primary endpoints, UCB announced.<sup>[1]</sup> This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the study's outcome, methodologies, and potential contributing factors.

## Frequently Asked Questions (FAQs)

Q1: What were the primary endpoints of the **Padsevonil** Phase 2b (ARISE) study?

The two primary efficacy endpoints for the ARISE study were:

- The change from baseline in the frequency of observable focal-onset seizures.<sup>[1]</sup>
- The 75 percent responder rate, defined as the proportion of patients experiencing a 75% or greater reduction in observable focal-onset seizure frequency compared to baseline.<sup>[1]</sup>

Q2: Why did the ARISE study fail to meet its primary endpoints?

The ARISE study did not demonstrate a statistically significant difference between any of the **padsevonil** treatment groups and the placebo group for either of the primary endpoints.<sup>[1][2]</sup>

While there were numerical improvements in seizure reduction in the **padsevonil** arms, these did not reach the threshold for statistical significance.[\[3\]](#)

Q3: What were the specific results for the primary endpoints?

The following table summarizes the key efficacy outcomes of the ARISE study.

Treatment Group (twice daily)	Percentage Reduction in Seizure Frequency Over Placebo	p-value	75% Responder Rate	p-value (Odds Ratio)	50% Responder Rate
Padsevonil 50 mg	17.2%	0.128	13.8%	0.192	33.8%
Padsevonil 100 mg	19.1%	0.128	12.2%	0.192	31.7%
Padsevonil 200 mg	19.2%	0.248	11.1%	0.192	25.9%
Padsevonil 400 mg	12.4%	-	16.0%	0.124	32.1%
Placebo	-	-	6.2%	-	21.0%

Data sourced from a publication analyzing the results of the ARISE trial.[\[2\]](#)

## Troubleshooting Guide: Understanding the Study Outcome

This section explores potential factors that may have contributed to the lack of statistically significant efficacy in the ARISE trial.

Issue 1: High Placebo Response Rate

A notable factor in many epilepsy clinical trials is a significant placebo response.[4][5][6] In the ARISE study, the placebo group exhibited a 21.0% median reduction in seizure frequency. This high bar set by the placebo response can make it challenging to demonstrate the statistical superiority of an investigational drug.[6] Factors contributing to the placebo effect in epilepsy trials can include natural fluctuations in seizure frequency, increased patient care and monitoring during the trial, and patient expectations.[5]

#### Issue 2: Patient Population with High Treatment Resistance

The ARISE study enrolled a patient population with highly drug-resistant epilepsy.[3] This is a common challenge in the development of new anti-seizure medications.[7][8][9][10] Patients with a long history of epilepsy and failure to respond to multiple previous treatments are inherently more difficult to treat, potentially diminishing the observable effect size of a new therapeutic agent.[10]

#### Issue 3: Lack of a Clear Dose-Response Relationship

The results of the ARISE study did not show a clear dose-response relationship for the primary endpoints. For instance, the highest dose (400 mg) did not demonstrate greater efficacy than the lower doses. This lack of a clear dose-dependent effect can complicate the interpretation of a drug's therapeutic potential and may suggest that the optimal therapeutic window was not identified or that higher doses do not confer additional benefits.

## Experimental Protocols

#### Study Design:

The ARISE study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.[2]

#### Patient Population:

The study enrolled adult patients with drug-resistant focal-onset seizures who had not achieved seizure control with at least four prior anti-epileptic drugs and were currently receiving a stable regimen of one to three concomitant anti-seizure medications.[3]

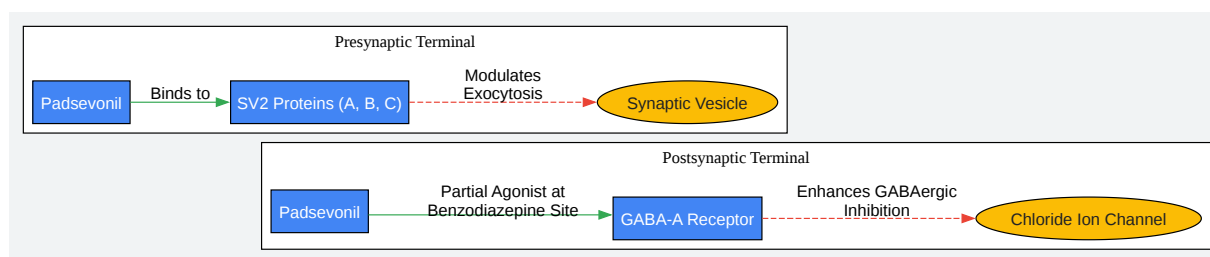
#### Treatment:

Patients were randomized in a 1:1:1:1:1 ratio to receive one of four doses of **padsevonil** (50 mg, 100 mg, 200 mg, or 400 mg) administered orally twice daily, or a placebo.[2] The treatment period consisted of a 12-week maintenance phase.[1]

## Visualizations

### Padsevonil's Dual Mechanism of Action

**Padsevonil** was designed with a novel dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[1]

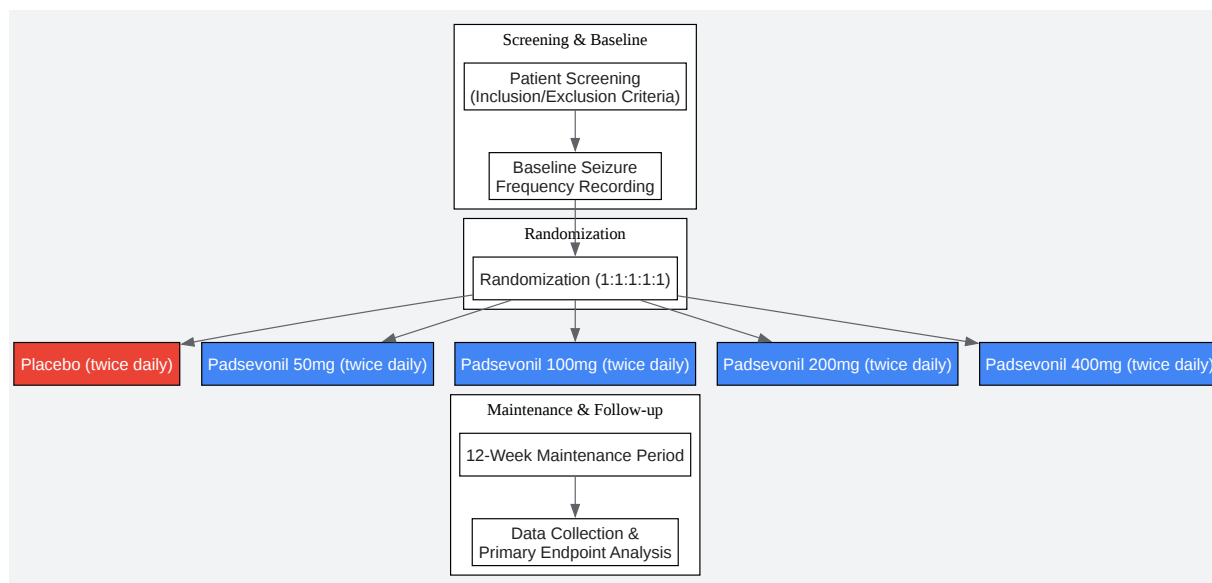


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Caption: Dual mechanism of **Padsevonil** targeting presynaptic SV2 and postsynaptic GABA-A receptors.

### ARISE Study Experimental Workflow

The following diagram outlines the key stages of the ARISE clinical trial.



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Caption: Overview of the ARISE study workflow from patient screening to endpoint analysis.

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